N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Description
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine derivative with a tropane-like scaffold. Its structure features a benzyl and methyl group substituted on the nitrogen atom of the 8-azabicyclo[3.2.1]octane core, stabilized as a dihydrochloride salt.
Properties
IUPAC Name |
N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13;;/h2-6,13-16H,7-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVHXJMHDEHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC3CCC(C2)N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-Benzyl-N-methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-N-methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may be inferred that it could potentially interact with similar biochemical pathways.
Biological Activity
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, a compound belonging to the class of 8-azabicyclo compounds, has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This article reviews the existing literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom in its ring system, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 304.27 g/mol.
Neuropharmacological Effects
Research indicates that compounds similar to N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine exhibit significant interactions with various neurotransmitter systems, particularly those involving opioid receptors. A study on related 8-azabicyclo compounds demonstrated that modifications in their structure can lead to enhanced selectivity for kappa opioid receptors, which are implicated in pain modulation and other neurophysiological processes .
Table 1: Structure-Activity Relationships of 8-Azabicyclo Compounds
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio | hERG IC50 (µM) |
|---|---|---|---|---|
| Compound A | 172 | 93 | >174 | >33 |
| Compound B | 150 | 85 | >200 | >30 |
| N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine | TBD | TBD | TBD | TBD |
Antagonistic Properties
The compound has been investigated for its antagonistic properties against neurokinin receptors (NK1), which are involved in pain and anxiety pathways. Structure-activity relationship studies suggest that modifications can enhance antagonism, making these compounds potential candidates for therapeutic interventions in pain management .
Case Studies and Research Findings
- Opioid Receptor Interaction : A detailed study focused on the SAR of 8-azabicyclo compounds found that specific substitutions at the nitrogen atom significantly influenced binding affinity and receptor selectivity. The findings indicated that N-benzyl substitutions could enhance kappa receptor binding while reducing mu receptor activity, suggesting a pathway for developing selective analgesics .
- Neurokinin Receptor Studies : Another investigation into NK1 antagonists revealed that variations in the azabicyclo framework could lead to improved efficacy in blocking neurokinin signaling, which is crucial for managing conditions like depression and anxiety disorders .
Comparison with Similar Compounds
Core Structural Variations
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is common among analogues, but substituents on the nitrogen and amine positions dictate pharmacological and physicochemical properties. Key compounds include:
Pharmacological and Physicochemical Properties
Key Differentiators of the Target Compound
- Dual Substitution: The benzyl and methyl groups may synergistically enhance target affinity compared to monosubstituted analogues.
- Salt Form : Dihydrochloride improves solubility and stability, critical for in vivo studies.
- Unmet Potential: Unlike the 8-methyl derivative (well-characterized), the target compound’s pharmacological data remain underexplored.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
